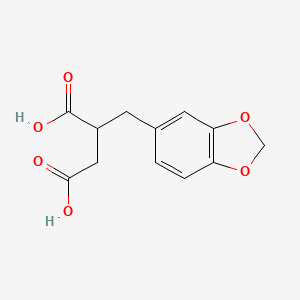

2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-ylmethyl)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c13-11(14)5-8(12(15)16)3-7-1-2-9-10(4-7)18-6-17-9/h1-2,4,8H,3,5-6H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIGMHUBZXMCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301071 | |

| Record name | NSC140905 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57420-27-6 | |

| Record name | NSC140905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC140905 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction-Based Synthesis

The most well-documented method involves a multi-step Grignard reaction, as detailed in a European patent (EP2733145A1). This approach utilizes sesamol (1,3-benzodioxol-5-ol) as the starting material, which undergoes magnesium-halogen exchange with isopropylmagnesium chloride in tetrahydrofuran (THF) at 0–4°C. Subsequent addition of isatin introduces the indole backbone, followed by acid quenching with ammonium chloride to yield 3-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-dihydro-2H-indol-2-one.

Key Reaction Parameters

| Step | Reagent/Condition | Temperature | Duration | Yield |

|---|---|---|---|---|

| 1 | Sesamol + iPrMgCl | 0–4°C | 2 h | – |

| 2 | Isatin addition | 1–3°C | 2.75 h | – |

| 3 | NH₄Cl quenching | 3–4°C | 1 h | Quantitative |

The intermediate undergoes reduction with trifluoroacetic acid (TFA) and triethylsilane (TES) at 10–11°C, followed by purification via solvent extraction and crystallization to afford the final product.

Reduction of Piperonylsuccinic Acid Anhydride

An alternative route, reported in the Journal of the Agricultural Chemical Society of Japan, employs piperonylsuccinic acid anhydride as a precursor. The anhydride is converted to its thioethyl methyl ester derivative, which is subsequently reduced using Raney nickel catalyst under hydrogen atmosphere. This method achieves cyclization to form piperonylbutyrolactone, which can be hydrolyzed to the target diacid under acidic or basic conditions.

Comparative Analysis of Reduction Methods

| Reducing Agent | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| Raney Ni | H₂ gas | RT–50°C | Piperonylbutyrolactone | High |

| Al-Hg amalgam | Aqueous HCl | Reflux | Piperonylbutanedioic acid | Moderate |

Optimization Strategies and Critical Parameters

Solvent and Temperature Control

Both methods emphasize strict temperature control. The Grignard reaction requires sub-5°C conditions to prevent side reactions, while reductions with Raney nickel proceed efficiently at ambient temperatures. THF and toluene are preferred solvents due to their compatibility with organometallic reagents.

Purification Techniques

Crystallization remains the primary purification method. The patent literature specifies using tert-butyl methyl ether and heptane for washing, achieving >98% purity after vacuum drying at 55–60°C.

Structural and Spectroscopic Validation

Post-synthesis characterization includes:

- ¹H NMR : Distinct peaks for benzodioxole protons ($$ \delta $$ 6.6–6.8 ppm) and succinic acid methylenes ($$ \delta $$ 2.4–3.1 ppm).

- HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water gradient).

Challenges and Limitations

- Grignard Sensitivity : Moisture exclusion is critical; trace water degrades isopropylmagnesium chloride.

- Lactone Formation : Uncontrolled hydrolysis of piperonylbutyrolactone may yield regioisomeric diacids.

Industrial-Scale Considerations

The patent method demonstrates scalability to 100+ kg batches using 630–1600 L reactors. Key metrics include:

| Parameter | Value |

|---|---|

| Batch Size | 113.1 kg starting material |

| Volatile Distillate | 670 L |

| Final Yield | 73.5 kg (quantitative) |

Emerging Methodologies

Recent advancements propose enzymatic catalysis for asymmetric synthesis, though no experimental data are yet available for this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects . Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Structural Modifications and Activity :

- The butanedioic acid backbone in NSC140905 is critical for Gata4 binding, as truncation or replacement (e.g., tetrazole in or thiazole in ) abolishes this interaction .

- Hydroxamic acid derivatives (e.g., compound 21f ) may shift activity toward metalloproteinase inhibition due to their metal-chelating properties.

- α,β-unsaturated systems (e.g., ) exhibit higher electrophilicity, enabling covalent interactions with cysteine residues in target proteins.

Acid Dissociation (pKa): The pKa of NSC140905 (~4.37) suggests ionization at physiological pH, favoring solubility in biological systems compared to neutral heterocycles (e.g., thiazole in ).

Therapeutic Potential: NSC140905 uniquely targets Gata4, making it a candidate for cancers dependent on this transcription factor (e.g., meningiomas) . Thiazole derivatives () and tetrazole analogs () lack direct anticancer evidence but may have niche applications in infectious diseases. Ketone-containing analogs () could interfere with ATP-binding pockets in kinases due to structural mimicry of ATP’s carbonyl groups.

Biological Activity

2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid, also known by its CAS number 57420-27-6, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is recognized for its diverse biological effects. The presence of the butanedioic acid component contributes to its potential interactions with various biological targets.

1. Antimicrobial Properties

Research indicates that compounds derived from the benzodioxole structure often exhibit significant antimicrobial activity. A study highlighted the effectiveness of various benzodioxole acids against Aedes aegypti, a major vector for several viral diseases. Among the evaluated compounds, those with structural similarities to this compound demonstrated notable larvicidal activity with low toxicity towards mammalian cells .

2. Antidiabetic Effects

The antidiabetic potential of benzodioxole derivatives has been investigated extensively. A related study found that certain derivatives exhibited potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The IC50 values for these compounds ranged from 0.68 µM to 0.85 µM, indicating strong inhibitory effects while maintaining low cytotoxicity towards normal cell lines . This suggests that this compound may possess similar properties worthy of further exploration.

3. Cytotoxicity and Cancer Research

The cytotoxic effects of benzodioxole derivatives have also been studied in cancer research. In vitro assays demonstrated that certain derivatives were effective against various cancer cell lines without significantly affecting normal cells, suggesting a selective action that could be beneficial in therapeutic applications .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as α-amylase and other metabolic enzymes involved in disease processes.

- Cellular Interactions : The compound may interact with specific cellular receptors or pathways, influencing cell signaling and metabolic pathways.

Case Study 1: Larvicidal Activity Against Aedes aegypti

In a controlled study assessing larvicidal activity, this compound was tested alongside other benzodioxole derivatives. The compound exhibited an LC50 value indicating effective larvicidal properties while showing minimal toxicity to mammalian cells .

Case Study 2: Antidiabetic Screening

A comprehensive evaluation of various benzodioxole derivatives for their α-amylase inhibitory activity revealed promising results for compounds structurally related to this compound. These findings suggest potential applications in diabetes management and warrant further investigation into their mechanisms and long-term effects .

Comparative Analysis

| Compound | IC50 (µM) | Target | Toxicity |

|---|---|---|---|

| This compound | TBD | Potentially α-amylase | Low in mammalian cells |

| 3,4-(Methylenedioxy)cinnamic acid | 28.9 | Larvicidal | Low |

| Compound IIc | 0.68 | α-amylase | Negligible |

Q & A

Q. What preclinical models demonstrate the anticancer activity of this compound, and what molecular targets are implicated?

- Methodological Answer : Preclinical studies in lung, breast, and ovarian cancer models show inhibition of cancer cell proliferation via targeting the GATA4 DNA-binding domain. Experimental designs typically involve dose-response assays (e.g., 1–50 µM range), Western blotting to assess OCT-4/SOX-2/NANOG suppression, and xenograft models for in vivo validation. Contradictions in efficacy across cancer types may arise from differences in GATA4 expression levels .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity for large-scale research applications?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Replacing methanol with DMF or DMSO to enhance solubility of intermediates.

- Catalyst screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate hydrolysis.

- Purification : Implementing preparative HPLC with C18 columns and 0.1% trifluoroacetic acid in the mobile phase for high-purity isolation. Yield improvements (>15%) have been reported in analogous benzodioxole syntheses .

Q. How should researchers address contradictions in pharmacological data, such as variable anticancer efficacy across studies?

- Methodological Answer : Systematic approaches include:

- Dose-response validation : Re-evaluating IC50 values across multiple cell lines (e.g., NCI-60 panel) to identify sensitivity patterns.

- Target engagement assays : Using electrophoretic mobility shift assays (EMSAs) to confirm GATA4 DNA-binding inhibition.

- Statistical rigor : Applying ANOVA with post-hoc tests (e.g., Tukey’s) to assess reproducibility. Contradictions may stem from cell-line-specific epigenetic modifications or off-target effects .

Q. What advanced spectroscopic and computational methods elucidate the structure-activity relationship (SAR) of the benzodioxole moiety?

- Methodological Answer :

- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS at 10,000 resolution) confirms molecular formula and fragmentation patterns.

- DFT calculations : Density functional theory models (B3LYP/6-311+G(d,p)) predict electron density distribution, highlighting the benzodioxole group’s role in π-π stacking and hydrophobic interactions.

- SAR libraries : Synthesizing analogs with modified substituents (e.g., halogenation at the benzodioxole 5-position) to correlate steric/electronic effects with bioactivity .

Q. How can researchers validate the compound’s metabolic stability and off-target effects in complex biological systems?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS to calculate half-life (t1/2).

- Proteome profiling : Use affinity chromatography coupled with mass spectrometry (AP-MS) to identify off-target protein binders.

- In silico screening : Tools like SwissTargetPrediction assess potential interactions with non-GATA4 targets (e.g., kinases, GPCRs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.